molecular formula C30H26ClF3N6O2 B2532634 4-[(2-chlorophenyl)methyl]-1-(3-oxo-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one CAS No. 902965-02-0

4-[(2-chlorophenyl)methyl]-1-(3-oxo-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one

Cat. No. B2532634
CAS RN: 902965-02-0
M. Wt: 595.02
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(2-chlorophenyl)methyl]-1-(3-oxo-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one is a useful research compound. Its molecular formula is C30H26ClF3N6O2 and its molecular weight is 595.02. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activities

Research into 1,2,4-triazole derivatives, including structures related to the compound , has demonstrated promising antimicrobial properties. For instance, Bektaş et al. (2007) synthesized novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives and found some to possess good to moderate activities against various microorganisms Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives. Similarly, other studies have developed compounds within this chemical class that showed significant antibacterial and antifungal effects, highlighting the potential for developing new antimicrobial agents from this chemical scaffold Synthesis and pharmacological investigation of novel 4-benzyl-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones as new class of H1-antihistaminic agents.

Antihistaminic Activity

Compounds structurally related to "4-[(2-chlorophenyl)methyl]-1-(3-oxo-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one" have been explored for their H1-antihistaminic activity. Gobinath et al. (2015) synthesized a series of 1-substituted-4-(3-chlorophenyl)-[1,2,4] triazolo [4,3- a ] quinazolin-5(4H)-ones and screened them for antihistaminic activity, finding some compounds to exhibit comparable or superior effects to chlorpheniramine maleate, a reference antihistamine, with minimal sedative side effects Design, synthesis and H1-antihistaminic activity of novel 1-substituted-4-(3-chlorophenyl)-[1,2,4] triazolo [4,3-a] quinazolin-5(4H)-ones.

Anticancer Activity

The structural motif of the compound has also been studied for its potential anticancer activities. New derivatives of 1,2,4-triazoloquinoline, for example, have been designed and tested for anticancer activity, with some compounds showing selective influence against various cancer cell lines. This research underscores the versatility of the chemical scaffold in the design of new anticancer agents Synthesis of New 4,5-Dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-amine–Derived Ureas and Their Anticancer Activity.

properties

IUPAC Name

4-[(2-chlorophenyl)methyl]-1-[3-oxo-3-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]propyl]-3,3a,5a,6,7,8,9,9a-octahydro-[1,2,4]triazolo[4,3-a]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H34ClF3N6O2/c31-24-10-3-1-6-20(24)19-39-28(42)23-9-2-4-11-25(23)40-26(35-36-29(39)40)12-13-27(41)38-16-14-37(15-17-38)22-8-5-7-21(18-22)30(32,33)34/h1,3,5-8,10,18,23,25,29,36H,2,4,9,11-17,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXJNBJUOCRNVJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)C(=O)N(C3N2C(=NN3)CCC(=O)N4CCN(CC4)C5=CC=CC(=C5)C(F)(F)F)CC6=CC=CC=C6Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H34ClF3N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

603.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.